molecular formula C14H12BrNO B6323342 1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone CAS No. 925006-44-6

1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone

Cat. No. B6323342
CAS RN: 925006-44-6
M. Wt: 290.15 g/mol
InChI Key: YSKWXWXSTOWRKS-UHFFFAOYSA-N
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Description

4’-Bromoacetophenone, also known as 1-(4-Bromophenyl)ethanone, is a chemical compound with the molecular formula C8H7BrO and a molecular weight of 199.045 . It is also known by other names such as p-Bromoacetophenone, p-Bromophenyl methyl ketone, Methyl p-bromophenyl ketone .


Molecular Structure Analysis

The molecular structure of 1-(4-Bromophenyl)ethanone can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1-(4-Bromophenyl)ethanone is a solid at room temperature . It has a molecular weight of 199.045 .

Scientific Research Applications

These applications highlight the versatility and significance of 1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone in scientific research. Its diverse properties continue to inspire investigations across various disciplines . If you need further details or have additional questions, feel free to ask! 😊

Safety and Hazards

While specific safety and hazard information for 1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone is not available, similar compounds require careful handling. For instance, 1-(4-Bromophenyl)ethanol can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

1-[6-(4-bromophenyl)-2-methylpyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c1-9-13(10(2)17)7-8-14(16-9)11-3-5-12(15)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKWXWXSTOWRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(4-Bromophenyl)-2-methylpyridin-3-YL)ethanone

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